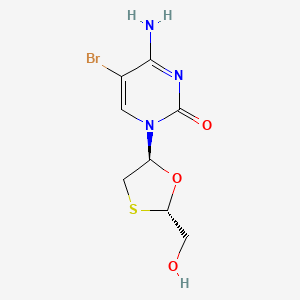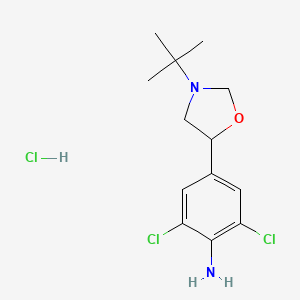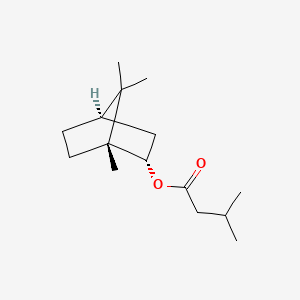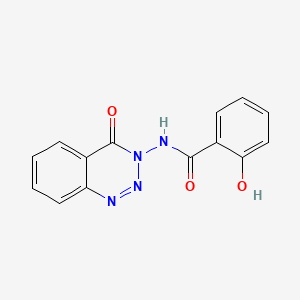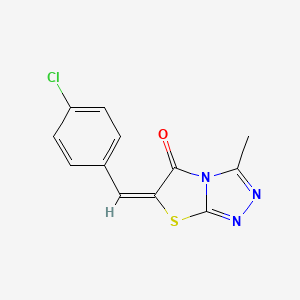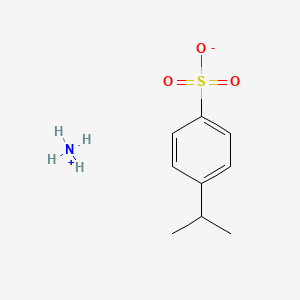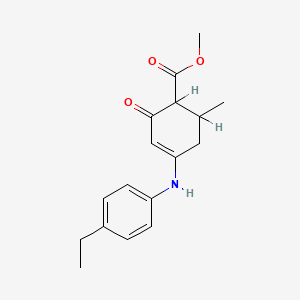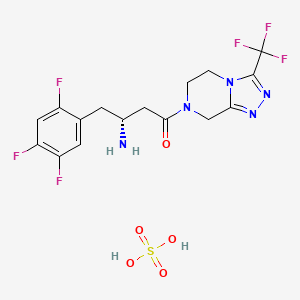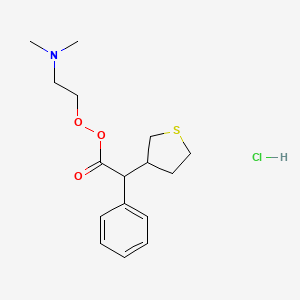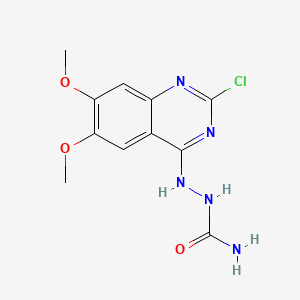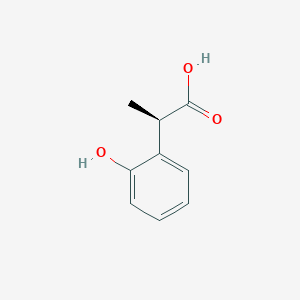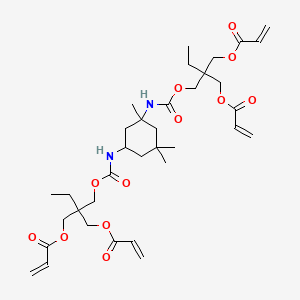
Lidocaine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine sulfate is a salt form of lidocaine, a local anesthetic and antiarrhythmic agent. Lidocaine is widely used in medical procedures to numb tissue in a specific area and to treat ventricular tachycardia. This compound is particularly useful in formulations where a water-soluble form of lidocaine is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidocaine sulfate is synthesized through a multi-step process starting from 2,6-dimethylaniline. The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. The final step involves the reaction of lidocaine with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lidocaine sulfate undergoes several types of chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Major products include N-oxide derivatives.
Reduction: Reduced forms of lidocaine.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Lidocaine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nerve conduction and ion channel function.
Medicine: Extensively used in clinical research for its anesthetic and antiarrhythmic properties.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
Mechanism of Action
Lidocaine sulfate exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses, leading to localized numbness. In the heart, lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its antiarrhythmic effects.
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Mepivacaine: A local anesthetic with a faster onset of action compared to lidocaine.
Uniqueness
Lidocaine sulfate is unique due to its rapid onset of action and versatility in various formulations. It is also less toxic compared to some other local anesthetics, making it a preferred choice in many medical procedures.
Properties
CAS No. |
24847-67-4 |
|---|---|
Molecular Formula |
C14H24N2O5S |
Molecular Weight |
332.42 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
InChI |
InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
InChI Key |
WKECJNYGULLKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


